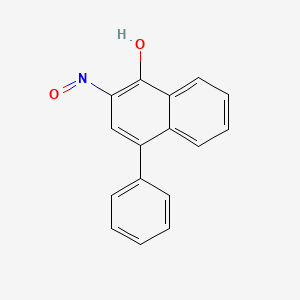
2-Nitroso-4-phenylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroso-4-phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H11NO2. It is a member of the nitrosoaromatic family, characterized by the presence of a nitroso group (-NO) attached to an aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroso-4-phenylnaphthalen-1-ol typically involves the nitrosation of 4-phenylnaphthalen-1-ol. This can be achieved through the reaction of 4-phenylnaphthalen-1-ol with nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of nitrosoaromatic compounds, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitroso-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitroso-4-phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Nitroso-4-phenylnaphthalen-1-ol involves its interaction with cellular components such as proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitroso-1-naphthol
- 4-Nitroso-1-naphthol
- 2-Nitroso-3-phenylnaphthalen-1-ol
Comparison: 2-Nitroso-4-phenylnaphthalen-1-ol is unique due to the presence of both a nitroso group and a phenyl group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nitrosoaromatic compounds. For instance, the phenyl group can enhance the compound’s ability to interact with hydrophobic sites on proteins, potentially increasing its efficacy as a biochemical probe .
Eigenschaften
CAS-Nummer |
6624-22-2 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-nitroso-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H11NO2/c18-16-13-9-5-4-8-12(13)14(10-15(16)17-19)11-6-2-1-3-7-11/h1-10,18H |
InChI-Schlüssel |
QZFBEANELUTUEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


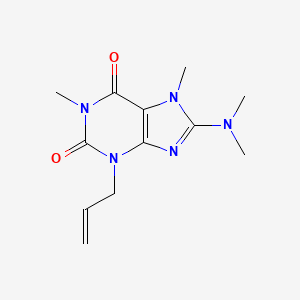
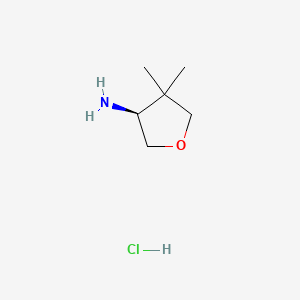
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
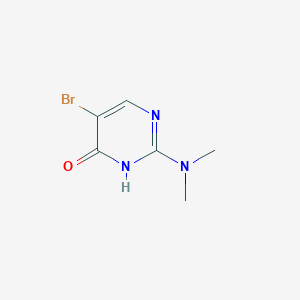
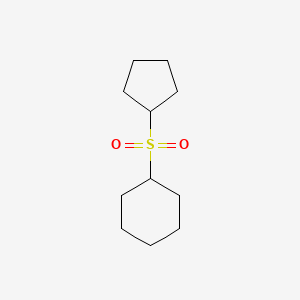
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
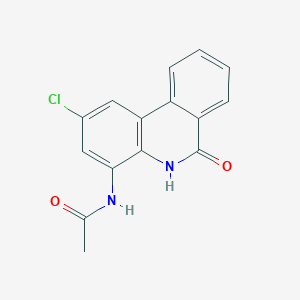
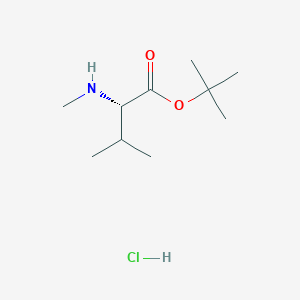
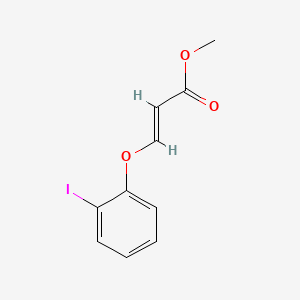
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
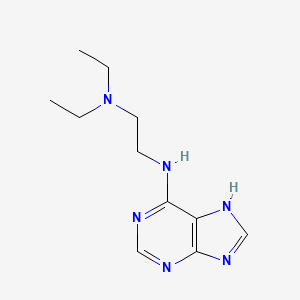
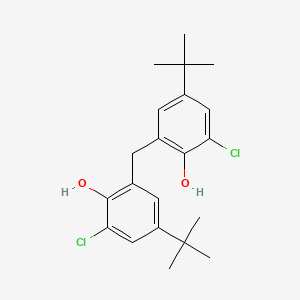

![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
